C.I.Reactive Blue 19
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Overview
Description
C.I. Reactive Blue 19 is a synthetic dye widely used in the textile industry. It belongs to the class of vinylsulfone azo dyes and is known for its brilliant reddish-blue shade and excellent lightfastness . This compound is primarily used for dyeing cellulose fibers and has significant applications in various industries, including textiles, paper, and plastics .
Preparation Methods
The synthesis of C.I. Reactive Blue 19 involves the reaction of bromamic acid with 3-(sulphatoethylsulphonyl)-aniline in the presence of copper and a phosphate buffer . The process can be summarized as follows:
Condensation Reaction: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid reacts with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.
Catalysis: The reaction is catalyzed by elemental copper and phosphate buffer.
Purification: The resulting product is refined and then subjected to salting-out to obtain the final dye.
Chemical Reactions Analysis
C.I. Reactive Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using peroxidases, such as dye-decolorizing peroxidases (DyPs).
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Reactive Blue 19 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 19 involves its interaction with fibers through covalent bonding. The dye reacts with hydroxyl groups on cellulose fibers, forming stable covalent bonds that result in permanent coloration . In biological systems, the dye can be degraded by enzymes such as dye-decolorizing peroxidases, which break down the dye into less toxic compounds .
Comparison with Similar Compounds
C.I. Reactive Blue 19 is unique due to its high reactivity and excellent lightfastness. Similar compounds include other vinylsulfone azo dyes such as C.I. Reactive Blue 21 and C.I. Reactive Blue 25 . These dyes share similar chemical structures but differ in their specific reactive groups and shades. C.I. Reactive Blue 19 stands out for its brilliant reddish-blue shade and widespread industrial use .
Properties
Molecular Formula |
C22H16N2Na2O11S3 |
---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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